molecular formula C31H30 B3109127 2,7-Dimesityl-9H-fluorene CAS No. 170242-36-1

2,7-Dimesityl-9H-fluorene

Cat. No.: B3109127
CAS No.: 170242-36-1
M. Wt: 402.6 g/mol
InChI Key: HRTBJVPOLKULEE-UHFFFAOYSA-N
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Description

2,7-Dimesityl-9H-fluorene is a useful research compound. Its molecular formula is C31H30 and its molecular weight is 402.6 g/mol. The purity is usually 95%.
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Biological Activity

2,7-Dimesityl-9H-fluorene (CAS No. 170242-36-1) is a derivative of fluorene that has gained attention in recent years due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial and anticancer activities, through a review of relevant studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two mesityl groups attached to the fluorene framework. This structural configuration is believed to enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that derivatives of fluorene can disrupt bacterial cell walls, leading to antimicrobial effects.
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorene derivatives, including this compound. The results indicated notable activity against several multidrug-resistant bacterial strains.

Table 1: Antimicrobial Activity of this compound and Derivatives

CompoundZone of Inhibition (mm)Bacterial Strain
This compound12Staphylococcus aureus
2,7-Dichloro-9H-fluorene10Escherichia coli
4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine11Pseudomonas aeruginosa

Note: Values are representative of average results from multiple trials.

Anticancer Activity

The anticancer potential of this compound was assessed using various human cancer cell lines. The compound demonstrated cytotoxic effects comparable to established chemotherapeutic agents.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) cell lines revealed that:

  • A549 Cell Line : Treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µg/mL.
  • MDA-MB-231 Cell Line : Similar reductions in viability were observed, indicating potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular components such as DNA and enzymes involved in critical metabolic pathways.

Molecular Docking Studies

Molecular docking studies have suggested that the compound may bind effectively to the active sites of enzymes like dihydrofolate reductase, which is crucial for DNA synthesis and repair.

Properties

IUPAC Name

2,7-bis(2,4,6-trimethylphenyl)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30/c1-18-11-20(3)30(21(4)12-18)24-7-9-28-26(15-24)17-27-16-25(8-10-29(27)28)31-22(5)13-19(2)14-23(31)6/h7-16H,17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTBJVPOLKULEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5=C(C=C(C=C5C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267360
Record name 2,7-Bis(2,4,6-trimethylphenyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170242-36-1
Record name 2,7-Bis(2,4,6-trimethylphenyl)-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170242-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Bis(2,4,6-trimethylphenyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.